molecular formula C3H5ClN4 B6238064 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 31123-20-3

3-chloro-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B6238064
CAS No.: 31123-20-3
M. Wt: 132.55 g/mol
InChI Key: GOMOFIPIQBCWQY-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with ammonia or an amine under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazol-3-amine
  • 1-Ethyl-1H-1,2,4-triazol-5-amine
  • 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole

Uniqueness

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both a chlorine atom and a methyl group on the triazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c1-8-3(5)6-2(4)7-8/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMOFIPIQBCWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31123-20-3
Record name 3-chloro-1-methyl-1H-1,2,4-triazol-5-amine
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